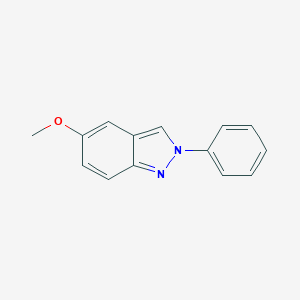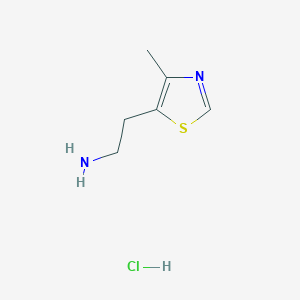
4-(Pyrimidin-5-yl)benzaldehyde
Vue d'ensemble
Description
4-(Pyrimidin-5-yl)benzaldehyde is a chemical compound with the molecular formula C11H8N2O . It is a white to yellow solid and is a derivative of pyrimidine, an aromatic heterocyclic compound .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-5-yl)benzaldehyde consists of a benzene ring attached to a pyrimidine ring via a formyl group . The molecular weight of this compound is 184.19 .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For instance, they can react with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex to produce various pyrimidine derivatives .Physical And Chemical Properties Analysis
4-(Pyrimidin-5-yl)benzaldehyde is a white to yellow solid . Its molecular weight is 184.19 and its molecular formula is C11H8N2O .Applications De Recherche Scientifique
Organic Synthesis
“4-(Pyrimidin-5-yl)benzaldehyde” is a useful reactant and reagent in organic reactions . It can be used in the synthesis of 1,2-difluorination of alkenes, and β-Cyanoacrylamides .
Pharmacological Applications
Pyrimidine derivatives, including “4-(Pyrimidin-5-yl)benzaldehyde”, have a wide spectrum of pharmacological applications . They are used in the development of drugs with antimalarial, anthelmintic, anticancer, antimicrobial, anti-convulsion, and anti-inflammatory activities .
Custom Synthesis
This compound is used in custom synthesis for research purposes . It is available for bulk manufacturing, sourcing, and procurement .
Heterocyclic Compound Research
As a heterocyclic compound, “4-(Pyrimidin-5-yl)benzaldehyde” is valuable in research due to its unique chemical structure . It is used in the study of various chemical reactions and processes .
Material Science
In material science, “4-(Pyrimidin-5-yl)benzaldehyde” can be used in the synthesis of new materials with unique properties .
Biochemical Research
“4-(Pyrimidin-5-yl)benzaldehyde” can be used in biochemical research, particularly in the study of biological systems and processes .
Propriétés
IUPAC Name |
4-pyrimidin-5-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXTOLXLPQMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397501 | |
| Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-5-yl)benzaldehyde | |
CAS RN |
198084-12-7 | |
| Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Formylphenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

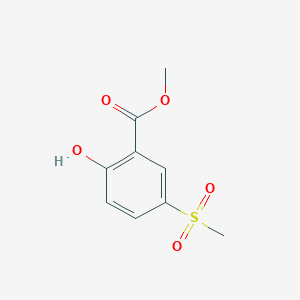

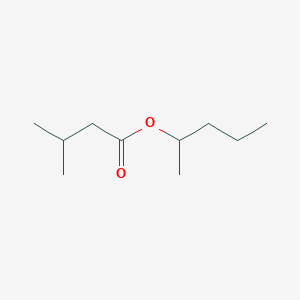

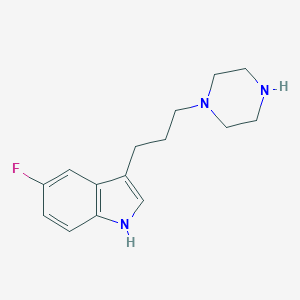


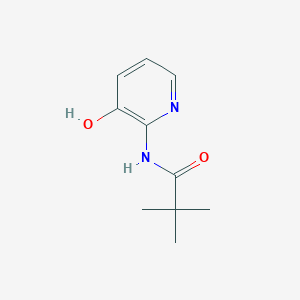
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)
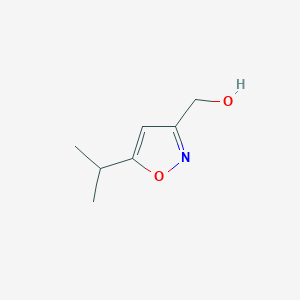
![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)

